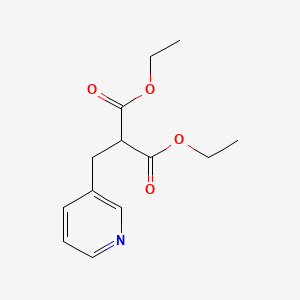

Diethyl (3-pyridylmethyl)malonate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Diethyl (3-pyridylmethyl)malonate is a useful research compound. Its molecular formula is C13H17NO4 and its molecular weight is 251.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Diethyl (3-pyridylmethyl)malonate serves as a key intermediate in organic synthesis. Its structure allows for various chemical transformations, making it useful in the production of more complex molecules.

Synthesis of Indanonecarboxylic Acid Esters

One notable application is its use as a precursor for indanonecarboxylic acid esters, which are important synthetic intermediates in the development of insecticides. The compound can undergo reactions to yield derivatives that incorporate halogen atoms into the indanone structure, enhancing their biological activity .

Oxidative Reactions

Research has demonstrated that this compound can be oxidized using manganese(III) acetate and other oxidants in the presence of alkenes. This process can lead to the formation of various functionalized products that may have pharmaceutical relevance .

Analytical Applications

This compound is also utilized in analytical chemistry, particularly through high-performance liquid chromatography (HPLC).

HPLC Analysis

The compound can be effectively analyzed using reverse phase HPLC methods. The mobile phase typically consists of acetonitrile and water with phosphoric acid, which can be substituted with formic acid for mass spectrometry compatibility. This method allows for the separation and quantification of this compound in complex mixtures, making it suitable for pharmacokinetic studies .

Pharmacokinetics

In pharmacological research, understanding the absorption, distribution, metabolism, and excretion (ADME) properties of compounds is crucial. This compound's structure suggests potential bioactivity, and its analysis through HPLC can provide insights into its pharmacokinetic profile.

Case Study on Synthesis

A study highlighted the synthesis of this compound derivatives that exhibit significant biological activity against certain pathogens. The derivatives were tested for their efficacy as potential therapeutic agents .

Research on Malonate Derivatives

Another research effort focused on the oxidative chemistry of diethyl malonates, including derivatives like this compound. The findings indicated that these compounds could serve as valuable building blocks in drug discovery processes due to their reactivity and ability to form diverse chemical entities .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Chemical Synthesis | Precursor for indanonecarboxylic acid esters; oxidative reactions to yield functionalized products |

| Analytical Chemistry | HPLC analysis for separation and quantification in pharmacokinetic studies |

| Pharmacokinetics | Insights into ADME properties through analytical methods |

| Biological Activity Testing | Evaluation of derivatives against pathogens for potential therapeutic applications |

Analyse Chemischer Reaktionen

Transesterification Reactions

Diethyl (3-pyridylmethyl)malonate undergoes transesterification with alcohols under acidic or basic conditions, replacing the ethoxy groups. This reaction is critical for modifying solubility or introducing reactive handles for further synthesis.

Example Reaction:

C13H17NO4+2ROHH+or baseC11H13NO4(OR)2+2C2H5OH

Conditions:

-

Catalyst: Sulfuric acid or sodium ethoxide

-

Temperature: 60–100°C

Hydrolysis and Decarboxylation

The ester groups hydrolyze to carboxylic acids under acidic/basic conditions, followed by decarboxylation to yield substituted acetic acid derivatives.

Acidic Hydrolysis:

C13H17NO4+2H2OHClHOOC-CH(3-pyridylmethyl)-COOH+2C2H5OH

Basic Hydrolysis (Saponification):

C13H17NO4+2NaOH→NaOOC-CH(3-pyridylmethyl)-COONa+2C2H5OH

Decarboxylation:

HOOC-CH(3-pyridylmethyl)-COOHΔCH2(3-pyridylmethyl)COOH+CO2

Key Data:

| Condition | Product | Yield (%) |

|---|---|---|

| 6M HCl, reflux | Malonic acid derivative | 90 |

| 10% NaOH, ethanol | Disodium salt | 85 |

| 200°C, vacuum | Substituted acetic acid | 75 |

Alkylation at the Active Methylene Position

The methylene group (-CH-) between the carbonyls is highly acidic (pKₐ ~13), enabling deprotonation with strong bases (e.g., NaH) to form a carbanion for alkylation.

Mechanism:

-

Deprotonation:

C13H17NO4+B−→C13H16NO4−+BH

-

Alkylation:

C13H16NO4−+R-X→C13H16NO4R+X−

Example: Reaction with methyl iodide yields diethyl 2-(3-pyridylmethyl)-2-methylmalonate (yield: 65–80%) .

Cyclocondensation with Dinucleophiles

The compound participates in cyclocondensation reactions with dinucleophiles (e.g., amines, hydrazines) to form nitrogen-containing heterocycles like pyridones or quinolones.

Reaction with 2-Aminopyridine:

C13H17NO4+C5H6N2ΔQuinolone derivative+2C2H5OH

Conditions:

Nucleophilic Aromatic Substitution (Pyridine Ring)

The pyridine ring undergoes substitution under harsh conditions due to its electron-withdrawing nature.

Example: Reaction with sodium amide (NaNH₂) in liquid ammonia introduces amino groups at the 2- or 4-positions of the pyridine ring .

Michael Addition Reactions

The malonate moiety acts as a Michael donor, reacting with α,β-unsaturated carbonyl compounds.

Reaction with Acrylonitrile:

C13H17NO4+CH2=CHCN→C16H18N2O4

Conditions:

Eigenschaften

CAS-Nummer |

57477-12-0 |

|---|---|

Molekularformel |

C13H17NO4 |

Molekulargewicht |

251.28 g/mol |

IUPAC-Name |

diethyl 2-(pyridin-3-ylmethyl)propanedioate |

InChI |

InChI=1S/C13H17NO4/c1-3-17-12(15)11(13(16)18-4-2)8-10-6-5-7-14-9-10/h5-7,9,11H,3-4,8H2,1-2H3 |

InChI-Schlüssel |

GBCNXGKAGMMHMV-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C(CC1=CN=CC=C1)C(=O)OCC |

Kanonische SMILES |

CCOC(=O)C(CC1=CN=CC=C1)C(=O)OCC |

Key on ui other cas no. |

57477-12-0 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.